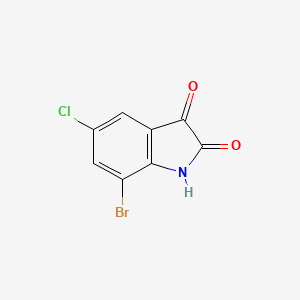

7-Bromo-5-chloroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVYPUHFVFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397700 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312590-29-7 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-5-chloroindoline-2,3-dione

This guide provides a comprehensive technical overview for the synthesis and characterization of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest to researchers, scientists, and professionals in drug development. Isatin and its analogs are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making 7-Bromo-5-chloroindoline-2,3-dione a valuable compound for further investigation.[1][2]

This document offers a detailed synthetic protocol based on the well-established Sandmeyer isatin synthesis, provides predicted and comparative analytical data for comprehensive characterization, and discusses the underlying scientific principles to empower researchers in their synthetic and drug discovery endeavors.

Strategic Approach to Synthesis: The Sandmeyer Reaction

The synthesis of 7-Bromo-5-chloroindoline-2,3-dione is most effectively achieved through the Sandmeyer isatin synthesis.[3][4][5] This classical and reliable method involves a two-step sequence starting from a substituted aniline. The causality behind choosing this pathway lies in its robustness and tolerance to various functional groups on the aniline ring.

The overall synthetic strategy is depicted below:

Caption: Synthetic pathway for 7-Bromo-5-chloroindoline-2,3-dione.

The first step involves the condensation of the starting material, 3-bromo-5-chloroaniline, with chloral hydrate and hydroxylamine hydrochloride to form the crucial intermediate, N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide. The subsequent step is an intramolecular electrophilic substitution reaction, where the isonitrosoacetanilide intermediate is cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the target isatin.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of halogenated isatins.[6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-chloroaniline | 206.45 | 10.32 g | 0.05 |

| Chloral hydrate | 165.40 | 9.0 g | 0.054 |

| Hydroxylamine hydrochloride | 69.49 | 11.0 g | 0.158 |

| Sodium sulfate decahydrate | 322.20 | 64.0 g | 0.199 |

| Concentrated Hydrochloric Acid | 36.46 | 5.0 mL | ~0.06 |

| Deionized Water | 18.02 | 370 mL | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate decahydrate in 120 mL of deionized water.

-

Add a solution of chloral hydrate in 100 mL of deionized water to the flask.

-

In a separate beaker, prepare a solution of 3-bromo-5-chloroaniline in 100 mL of deionized water and 5.0 mL of concentrated hydrochloric acid, warming gently to aid dissolution.

-

Add the aniline solution to the reaction flask, followed by a solution of hydroxylamine hydrochloride in 50 mL of deionized water. A precipitate of the isonitrosoacetanilide should form.

-

Heat the mixture to a gentle reflux and maintain for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide in a desiccator over calcium chloride. The product is used in the next step without further purification.

Step 2: Synthesis of 7-Bromo-5-chloroindoline-2,3-dione

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide | 291.48 | 10.0 g | 0.034 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 |

Procedure:

-

In a 250 mL beaker, carefully add the crude N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide in small portions to concentrated sulfuric acid, while maintaining the temperature between 60-70°C using an ice bath. Caution: This step is highly exothermic.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 10 minutes to ensure complete cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Allow the mixture to stand for 30-60 minutes to allow for complete precipitation of the crude product.

-

Collect the orange-red precipitate by vacuum filtration and wash with copious amounts of cold deionized water until the washings are neutral to litmus paper.

Purification

The crude 7-Bromo-5-chloroindoline-2,3-dione can be purified by recrystallization or through the formation of a bisulfite adduct.[7]

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot glacial acetic acid or a mixture of ethanol and dimethylformamide.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 7-Bromo-5-chloroindoline-2,3-dione

Due to the novelty of this specific compound, experimental data may not be readily available. The following characterization data is predicted based on the analysis of closely related halogenated isatins, such as 5,7-dibromoisatin.[3][8][9]

Physical Properties

| Property | Predicted Value |

| Appearance | Orange to red crystalline solid |

| Molecular Formula | C₈H₃BrClNO₂ |

| Molecular Weight | 260.47 g/mol |

| Melting Point | >250 °C (decomposes) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | Singlet | - | N-H |

| ~7.9 | Doublet | ~2.0 | H-4 |

| ~7.7 | Doublet | ~2.0 | H-6 |

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=O (C3) |

| ~159 | C=O (C2) |

| ~148 | C-7a |

| ~140 | C-5 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~115 | C-7 |

Infrared (IR) Spectroscopy (Predicted, KBr):

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretching |

| ~1740 | C=O stretching (ketone, C3) |

| ~1720 | C=O stretching (amide, C2) |

| ~1600 | C=C aromatic stretching |

| ~800-900 | C-H out-of-plane bending |

| ~600-700 | C-Br and C-Cl stretching |

Mass Spectrometry (MS):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.

-

[M]⁺: m/z 259 (for ⁷⁹Br, ³⁵Cl)

-

[M+2]⁺: m/z 261 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)

-

[M+4]⁺: m/z 263 (for ⁸¹Br, ³⁷Cl)

The fragmentation pattern would likely involve the loss of CO, followed by the loss of the halogen atoms.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals for analysis would provide definitive proof of the molecular structure and packing in the solid state. The purification by slow recrystallization is a prerequisite for obtaining high-quality crystals.

Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to a fully characterized final product.

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Discovery

Halogenated isatins are of particular interest in drug discovery due to their enhanced biological activities. The introduction of halogens can increase lipophilicity, which may improve membrane permeability and bioavailability.[2] Furthermore, the electronic effects of halogens can influence the binding affinity of the molecule to biological targets. Isatin derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1] The synthesis of 7-Bromo-5-chloroindoline-2,3-dione provides a novel scaffold for the development of new therapeutic agents.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 7-Bromo-5-chloroindoline-2,3-dione. By leveraging the robust Sandmeyer isatin synthesis and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights into the causality of experimental choices and the provided characterization data serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

-

Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed Central. [Link]

-

Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed Central. [Link]

-

5,7-Dibromo-isatin - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of Isatin and its Derivatives and their Applications in Biological System. De Gruyter. [Link]

-

Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

-

IR and 1H NMR Data of Synthesized Compounds. ResearchGate. [Link]

-

Synthesis of Substituted Isatins. PubMed Central. [Link]

-

Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis of Isatin and 5-Bromoisatin Derivatives. ResearchGate. [Link]

-

Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. ResearchGate. [Link]

-

Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. Current Trends in Biotechnology and Pharmacy. [Link]

-

5-Bromoisatin. PubChem. [Link]

-

Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. [Link]

-

13 C-NMR spectral data (ppm) for selected compounds. ResearchGate. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Missouri–St. Louis. [Link]

-

Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed. [Link]

- Purification of the isatins.

-

How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

-

Synthesis of 1-Bromo-4-Chlorobenzene. Scribd. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan. ResearchGate. [Link]

-

5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. [Link]

-

Synthesis of pyridino[2,3-f]indole-4,9-dione and 6,7-disubstituted quinoline-5,8-dione Derivatives and Evaluation on Their Cytotoxic Activity. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. abap.co.in [abap.co.in]

- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-5-chloroindoline-2,3-dione

Introduction

7-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of the isatin (1H-indole-2,3-dione) core, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical research communities. The isatin scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological efficacy and potential as a drug candidate.[4]

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 7-Bromo-5-chloroindoline-2,3-dione. As Senior Application Scientist, the objective here is not merely to present data, but to elucidate the causal relationships between the molecular structure and its spectroscopic output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the unambiguous identification and characterization of this compound. Each analytical technique is explored from first principles to data interpretation, providing a holistic understanding essential for quality control, reaction monitoring, and advanced structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is paramount before delving into its spectroscopic signatures.

-

Chemical Name: 7-Bromo-5-chloroindoline-2,3-dione

-

Synonyms: 7-Bromo-5-chloroisatin

-

Molecular Formula: C₈H₃BrClNO₂[5]

-

Molecular Weight: 260.47 g/mol [5]

The structure features a bicyclic indole core with two carbonyl groups at positions 2 and 3, a chlorine atom at position 5, and a bromine atom at position 7. The electron-withdrawing nature of the halogens and the dicarbonyl system significantly influences the electron density distribution across the aromatic ring.

Caption: Molecular structure of 7-Bromo-5-chloroindoline-2,3-dione.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for determining the molecular weight and confirming the elemental composition of a molecule. For halogenated compounds, MS provides a uniquely definitive signature due to the characteristic natural isotopic abundances of chlorine and bromine.

Expertise & Causality

The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) in the molecule creates a highly predictable and complex isotopic pattern for the molecular ion.[6][7][8] This pattern is not just a confirmation of mass but a validation of the elemental formula. The molecular ion will appear as a cluster of peaks, primarily M, M+2, and M+4, whose relative intensities are a direct consequence of the probabilistic combinations of these isotopes.

-

M Peak: Contains ³⁵Cl and ⁷⁹Br.

-

M+2 Peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.

-

M+4 Peak: Contains ³⁷Cl and ⁸¹Br.

The expected intensity ratio of this cluster is approximately 3:4:1, providing irrefutable evidence for the presence of one chlorine and one bromine atom.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. EI is selected as the ionization method, suitable for relatively stable, small organic molecules.

-

Injection: The sample is introduced into the ion source, typically via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for EI-Mass Spectrometry analysis.

Data Presentation & Interpretation

The primary diagnostic feature is the molecular ion cluster.

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | C₈H₃³⁵Cl⁷⁹BrNO₂ | 258.9 | ~75% (Normalized to M+2) |

| [M+2]⁺ | C₈H₃³⁷Cl⁷⁹BrNO₂ / C₈H₃³⁵Cl⁸¹BrNO₂ | 260.9 | 100% |

| [M+4]⁺ | C₈H₃³⁷Cl⁸¹BrNO₂ | 262.9 | ~25% |

Table 1: Predicted molecular ion cluster for 7-Bromo-5-chloroindoline-2,3-dione.

Beyond the molecular ion, fragmentation analysis can provide structural information. Common fragmentation pathways for isatins involve the loss of CO, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Expertise & Causality

The 7-Bromo-5-chloroindoline-2,3-dione structure contains several IR-active functional groups. The most revealing are the two carbonyl (C=O) groups and the amine (N-H) group. The electronic environment significantly affects their vibrational frequencies. The C2-carbonyl (amide) and C3-carbonyl (ketone) are part of a conjugated system, which typically lowers their stretching frequencies compared to simple aliphatic ketones or amides. Hydrogen bonding involving the N-H group can cause the N-H stretching band to broaden.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The instrument collects multiple interferograms, which are then Fourier-transformed to produce the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Data Presentation & Interpretation

The spectrum is analyzed by identifying characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400 - 3200 | N-H (Amide) | Stretch | Medium to strong, broad |

| ~1745 | C=O (Ketone, C3) | Stretch | Strong, sharp |

| ~1720 | C=O (Amide, C2) | Stretch | Strong, sharp |

| 1610 - 1580 | C=C (Aromatic) | Stretch | Medium |

| 1470 - 1440 | C=C (Aromatic) | Stretch | Medium |

| 800 - 600 | C-Cl | Stretch | Medium to strong |

| 700 - 500 | C-Br | Stretch | Medium to strong |

Table 2: Key expected IR absorption bands for 7-Bromo-5-chloroindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expertise & Causality

The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). In 7-Bromo-5-chloroindoline-2,3-dione, the aromatic protons are influenced by the anisotropic effects of the benzene ring and the strong electron-withdrawing effects of the halogens and carbonyl groups, which deshield them and shift their signals downfield. The substitution pattern (1,2,3,5-tetrasubstituted ring) results in two isolated aromatic protons, which are expected to appear as singlets or very finely split doublets due to long-range coupling.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar isatin core and its N-H proton is readily observable.

-

Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier-transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Caption: Integrated workflow for ¹H and ¹³C NMR spectroscopic analysis.

Data Presentation & Interpretation

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | broad s | 1H | N1-H | Acidic proton, exchangeable, broad signal. |

| ~7.8 | s (or d) | 1H | H4 | Deshielded by adjacent C3=O and C5-Cl. |

| ~7.6 | s (or d) | 1H | H6 | Deshielded by adjacent C5-Cl and C7-Br. |

Table 3: Predicted ¹H NMR data for 7-Bromo-5-chloroindoline-2,3-dione.

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C3 | Ketone carbonyl, highly deshielded.[1][9] |

| ~159 | C2 | Amide carbonyl, deshielded.[1][9] |

| ~150 | C7a | Aromatic C attached to nitrogen. |

| ~140 | C6 | Aromatic CH deshielded by halogens. |

| ~128 | C4 | Aromatic CH deshielded by carbonyl and halogen. |

| ~127 | C5 | Aromatic C attached to Chlorine. |

| ~120 | C3a | Aromatic C adjacent to two carbonyls. |

| ~115 | C7 | Aromatic C attached to Bromine. |

Table 4: Predicted ¹³C NMR data for 7-Bromo-5-chloroindoline-2,3-dione.

Integrated Analysis for Structural Confirmation

No single technique provides a complete picture. The true analytical power lies in the synthesis of data from all methods.

-

MS confirms the molecular weight (260.47 g/mol ) and elemental composition (C₈H₃BrClNO₂) through its unique M, M+2, M+4 isotopic pattern.

-

IR confirms the presence of key functional groups: N-H (~3300 cm⁻¹), two distinct C=O groups (~1745, 1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

-

¹H NMR confirms the presence of three distinct proton environments: one amide N-H and two aromatic C-H protons, consistent with the substitution pattern.

-

¹³C NMR confirms the presence of eight unique carbon atoms, including two carbonyl carbons and six aromatic carbons, providing a complete map of the carbon skeleton.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure and identity of 7-Bromo-5-chloroindoline-2,3-dione. This rigorous characterization is a non-negotiable prerequisite for its use in medicinal chemistry research and drug development, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

- Auremn. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives.

- ResearchGate. (2021, January). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives.

- RJPT. (n.d.). Synthesis and Characterization of New Isatin Nucleosides.

- NIH. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.

- PubMed Central. (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Biosynth. (n.d.). 5-Bromo-7-chloroindoline-2,3-dione | 613656-97-6 | NZA65697.

- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.

- The Royal Society of Chemistry. (n.d.). Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

A Technical Guide to the Prospective Crystal Structure of 7-Bromo-5-chloroindoline-2,3-dione: An Investigative Approach

Abstract: This technical guide addresses the crystal structure of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest to the pharmaceutical and materials science sectors. As of the date of this publication, a definitive, experimentally determined crystal structure for this specific compound is not available in open-access crystallographic databases. This document, therefore, provides a comprehensive, field-proven framework for its determination and analysis. We present a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. As a predictive model, we leverage the known crystal structure of the close analogue, 7-chloroindoline-2,3-dione, to hypothesize the molecular geometry and explore the critical role of intermolecular forces, including hydrogen and halogen bonding, in shaping the supramolecular architecture. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize novel halogenated isatin derivatives.

Introduction: The Significance of Halogenated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Halogenation of the isatin core is a key strategy in drug design, as the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties.[1] Attributes such as lipophilicity, membrane permeability, metabolic stability, and binding affinity are all influenced by the presence, position, and nature of the halogen substituent.[1]

The title compound, 7-Bromo-5-chloroindoline-2,3-dione, incorporates both bromine and chlorine atoms, which are expected to play a crucial role in directing intermolecular interactions. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, as the crystal packing reveals the precise non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern molecular recognition at a receptor site and influence material properties like solubility and stability.

Proposed Experimental Workflow: From Synthesis to Structure Elucidation

This section outlines a robust, self-validating methodology for determining the crystal structure of 7-Bromo-5-chloroindoline-2,3-dione.

Synthesis of 7-Bromo-5-chloroindoline-2,3-dione

The synthesis would logically start from the corresponding indole precursor, 7-Bromo-5-chloroindole. A common and effective method for oxidizing indoles to isatins involves a two-step process.

Experimental Protocol:

-

Preparation of 7-Bromo-5-chloroindole: This precursor can be synthesized via methods reported in the literature, such as the ring closure reduction of 1-(2-Amino-3-bromo-5-chloro-phenyl).[3]

-

Oxidation to Isatin:

-

Dissolve 7-Bromo-5-chloroindole in an appropriate solvent system, such as a mixture of dioxane and water.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature to facilitate bromination at the 2- and 3-positions of the indole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add dimethyl sulfoxide (DMSO). The mixture is then heated, which promotes the Kornblum oxidation of the intermediate to the desired dione.

-

After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 7-Bromo-5-chloroindoline-2,3-dione.

-

Causality: The choice of NBS and DMSO (Kornblum oxidation) is a well-established and high-yielding method for converting substituted indoles to isatins, offering a reliable pathway to the target molecule.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step.

Experimental Protocol:

-

Solvent Screening: Test the solubility of the purified product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF)).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.

Causality: Slow crystallization methods are essential to allow molecules sufficient time to arrange themselves into a well-ordered, single-crystal lattice, which is a prerequisite for a successful diffraction experiment.

Single-Crystal X-ray Diffraction (SC-XRD)

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) and rotates it, while a detector records the diffraction pattern (positions and intensities of thousands of reflections).

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined using full-matrix least-squares techniques (e.g., using software like SHELXL) to achieve the best fit between the observed diffraction data and the calculated data based on the model. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.

-

Predictive Structural Analysis: Insights from 7-Chloroindoline-2,3-dione

In the absence of experimental data for the title compound, we can use the known crystal structure of 7-chloroindoline-2,3-dione as a highly relevant proxy to predict its structural features.[4][5]

Molecular Geometry

The core indole-2,3-dione ring system is expected to be nearly planar. The chlorine atom at the 5-position and the bromine atom at the 7-position will lie in this plane. Key bond lengths and angles should be consistent with those observed in other isatin structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.

-

N—H···O Hydrogen Bonding: This is the most significant interaction anticipated. As seen in the crystal structure of 7-chloroindoline-2,3-dione, the amine proton (N—H) acts as a hydrogen bond donor, while one of the carbonyl oxygens acts as an acceptor.[4] This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are fundamental building blocks of the crystal lattice.

-

Halogen Bonding: The introduction of a bromine atom at the 7-position provides a potential halogen bond donor site. Halogen bonding (C—X···A, where X is a halogen and A is a Lewis base) is a directional interaction arising from the region of positive electrostatic potential on the halogen atom (the σ-hole).[6][7] We can predict the formation of C—Br···O or C—Cl···O interactions between adjacent molecules, which would further stabilize the crystal packing. The relative strength and geometry of these interactions would depend on the specific packing arrangement adopted.

-

π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.

Data Presentation: Crystallographic Data for Analogue

The following table summarizes the known crystallographic data for the analogue compound, 7-chloroindoline-2,3-dione, which serves as a baseline for our predictions.[4]

| Parameter | 7-chloroindoline-2,3-dione[4] |

| Chemical Formula | C₈H₄ClNO₂ |

| Formula Weight | 181.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2450 (14) |

| b (Å) | 8.6080 (17) |

| c (Å) | 12.470 (3) |

| α (°) | 86.95 (3) |

| β (°) | 78.02 (3) |

| γ (°) | 84.89 (3) |

| Volume (ų) | 757.2 (3) |

| Z | 4 |

Visualizations

Diagram 1: Proposed Experimental Workflow

Caption: Workflow for the determination of the crystal structure.

Diagram 2: Predicted Intermolecular Interactions

Caption: Key predicted interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of 7-Bromo-5-chloroindoline-2,3-dione remains to be experimentally determined, this guide provides a comprehensive and scientifically grounded pathway for its elucidation. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction, researchers can successfully obtain high-quality structural data. The analysis of the closely related 7-chloroindoline-2,3-dione structure provides a strong predictive foundation, suggesting that the supramolecular architecture will be governed by robust N—H···O hydrogen bonding, likely supplemented by directional C—Br···O or C—Cl···O halogen bonds. The determination of this structure will be a valuable contribution to medicinal chemistry, enabling a deeper understanding of structure-activity relationships in this important class of halogenated compounds.

References

-

PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved January 18, 2026, from [Link]

-

Jetir.org. (n.d.). Theoretical Study of Isatin and its Halogenated Derivatives. Retrieved January 18, 2026, from [Link]

-

Uddin, M. J., et al. (2010). 7-Chloroindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(1), o25. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. RSC Advances, 14(15), 10523-10536. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Retrieved January 18, 2026, from [Link]

-

MDPI. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Retrieved January 18, 2026, from [Link]

-

Lu, H., et al. (2018). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. Cell Chemical Biology, 25(2), 1-9. Available at: [Link]

-

Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS, 101(48), 16789-16794. Available at: [Link]

-

PubChem. (n.d.). 7-Chloroisatin. Retrieved January 18, 2026, from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]

- 4. 7-Chloroindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-5-chloroindoline-2,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering insights into its characteristics and potential applications.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of natural products and its wide range of biological activities.[1] The isatin core is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Halogenation of the isatin ring, in particular, can significantly influence its biological profile, often enhancing its potency and modulating its mechanism of action. 7-Bromo-5-chloroindoline-2,3-dione represents a unique combination of halogen substituents, making it a compound of interest for further investigation.

Physicochemical Properties

Detailed experimental data for 7-Bromo-5-chloroindoline-2,3-dione is not extensively available in the public domain. The following properties are a combination of information from chemical suppliers and predicted values based on the isatin scaffold and related halogenated compounds.

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-5-chloro-1H-indole-2,3-dione | - |

| CAS Number | 312590-29-7 | [2] |

| Molecular Formula | C₈H₃BrClNO₂ | [2] |

| Molecular Weight | 260.47 g/mol | [2] |

| Appearance | Expected to be a solid, likely colored (orange/red) | Based on general properties of isatins.[1] |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General solubility of isatins. |

| pKa | Not experimentally determined. | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the bromine, chlorine, and carbonyl groups. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the eight carbon atoms. The two carbonyl carbons (C2 and C3) will appear at the downfield end of the spectrum. The remaining six carbons of the aromatic ring will have their chemical shifts influenced by the halogen substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), and strong absorptions for the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Chemical Properties and Reactivity

The chemical reactivity of 7-Bromo-5-chloroindoline-2,3-dione is dictated by the isatin core, which possesses several reactive sites.

Electrophilic and Nucleophilic Character

The isatin scaffold has both electrophilic and nucleophilic centers. The C3 carbonyl group is highly electrophilic and susceptible to nucleophilic attack. The nitrogen atom of the lactam can act as a nucleophile after deprotonation. The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbons.

Key Reactions of the Isatin Core

The following diagram illustrates the principal reaction pathways for the isatin scaffold, which are anticipated to be applicable to 7-Bromo-5-chloroindoline-2,3-dione.

Caption: Key reaction pathways of the isatin core.

-

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated under basic conditions.[5] This provides a straightforward method for introducing further diversity into the molecule.

-

Nucleophilic Addition to C3: The C3 carbonyl group is prone to attack by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones.

-

Condensation Reactions: The C3 carbonyl group can undergo condensation reactions with various active methylene compounds.

-

Ring Expansion: Isatins can undergo ring expansion reactions to form quinoline and other heterocyclic systems.[1]

Synthesis of 7-Bromo-5-chloroindoline-2,3-dione

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-5-chloroindoline-2,3-dione is not available in the reviewed literature, its synthesis can be conceptually designed based on well-established methods for preparing substituted isatins. The most common approaches start from the corresponding substituted aniline.

Potential Synthetic Routes

The following diagram outlines the general synthetic strategies that could be adapted for the synthesis of 7-Bromo-5-chloroindoline-2,3-dione.

Caption: General synthetic strategies for substituted isatins.

Conceptual Experimental Protocol (Sandmeyer Synthesis)

The Sandmeyer isatin synthesis is a classical and widely used method.[6][7][8] The following is a conceptual, step-by-step methodology that would need to be optimized for the specific substrate.

Step 1: Synthesis of the isonitrosoacetanilide intermediate

-

Dissolve 3-bromo-5-chloroaniline in a suitable solvent (e.g., water with HCl).

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Heat the reaction mixture to facilitate the condensation reaction.

-

Cool the mixture and isolate the precipitated isonitroso-3'-bromo-5'-chloroacetanilide by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to 7-Bromo-5-chloroindoline-2,3-dione

-

Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature.

-

Gently heat the mixture to promote the intramolecular electrophilic cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolate the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Applications in Drug Discovery and Development

Halogenated organic compounds play a crucial role in the pharmaceutical industry, with a significant percentage of approved drugs containing at least one halogen atom. The presence of bromine and chlorine in the 7-Bromo-5-chloroindoline-2,3-dione structure suggests several potential areas of application in drug discovery.

Anticancer Activity

Derivatives of isatin are well-known for their anticancer properties. The substitution with halogens can enhance this activity. While no specific studies on the anticancer activity of 7-Bromo-5-chloroindoline-2,3-dione have been reported, related bromo- and chloro-substituted indolinones have shown promising results against various cancer cell lines.[9][10][11][12] The potential mechanisms of action for isatin-based anticancer agents are diverse and include the inhibition of kinases, tubulin polymerization, and induction of apoptosis.

Other Potential Therapeutic Areas

The isatin scaffold has been explored for a multitude of other therapeutic applications, including:

-

Antiviral agents

-

Antibacterial and antifungal agents [1]

-

Anticonvulsant agents

-

Anti-inflammatory agents

The specific combination of a bromine and a chlorine atom at the 7 and 5 positions, respectively, may confer a unique pharmacological profile that warrants further investigation in these and other disease areas.

Safety and Handling

As with any chemical compound, 7-Bromo-5-chloroindoline-2,3-dione should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

7-Bromo-5-chloroindoline-2,3-dione is a halogenated isatin derivative with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data on this compound is limited, its structural features suggest that it is a promising candidate for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activity in a range of disease models. The insights provided in this guide aim to serve as a foundation for such future investigations.

References

- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234-242.

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

- Stollé, R. (1913). Über eine neue Methode zur Darstellung von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915-3916.

- Gassman, P. G., Cue Jr, B. W., & Luh, T. Y. (1977). A general, high-yield, nonoxidative synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344-1348.

- Sharma, V., & Kumar, P. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 11(52), 32691-32715.

- Marvel, C. S., & Hiers, G. S. (1925).

-

Wikipedia. (2023, December 14). Isatin. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for: A highly efficient and recyclable heterogeneous catalyst for the synthesis of isatins from anilines and α-keto acids. Retrieved from [Link]

- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25481-25494.

- Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 25(15), 3374.

- Mphahlele, M. J., et al. (2022). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 27(9), 2965.

- Gribble, G. W. (2010). Naturally occurring organohalogen compounds--a comprehensive update. Accounts of chemical research, 43(12), 1713-1721.

- Fülöp, F., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International journal of molecular sciences, 22(21), 11547.

- Stanisz, B., et al. (2022). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International journal of molecular sciences, 23(17), 9691.

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.

-

PubChem. (n.d.). 7-Bromo-1,3-dichloroisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

-

PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Bromo-3-chloro-1-nitrophenothiazine, 5-oxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Iprodione. Retrieved from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. 7-Bromo-5-chloroindoline-2,3-dione suppliers & manufacturers in China [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Isatin - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-5-chloroindoline-2,3-dione CAS number and IUPAC name

An In-Depth Technical Guide to 7-Bromo-5-chloroindoline-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core identifiers, physicochemical properties, plausible synthetic strategies, and its pivotal role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this isatin derivative.

Introduction: The Isatin Scaffold in Modern Drug Discovery

The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry. Its inherent biological activities and its ability to act as a precursor for a vast array of complex heterocyclic systems have cemented its importance. The vicinal dicarbonyl functionality at the 2- and 3-positions provides a reactive hub for diverse chemical transformations, including condensations, ring-formations, and spiro-annulations. The strategic placement of electron-withdrawing halogen atoms, such as bromine and chlorine, on the aromatic ring profoundly modulates the scaffold's electronic properties and lipophilicity. This fine-tuning is a cornerstone of modern drug design, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles. 7-Bromo-5-chloroindoline-2,3-dione is an exemplar of this design principle, offering a unique substitution pattern for exploitation in synthetic and drug discovery campaigns.

Section 1: Core Compound Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The fundamental identifiers for 7-Bromo-5-chloroindoline-2,3-dione are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-bromo-5-chloro-1H-indole-2,3-dione | [1] |

| CAS Number | 312590-29-7 | [1] |

| Molecular Formula | C₈H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 260.47 g/mol | [2][3] |

| Common Synonyms | 7-Bromo-5-chloroisatin | [4] |

Section 2: Physicochemical Properties & Handling

Understanding the physical characteristics and stability of a compound is essential for its proper handling, storage, and application in experimental setups.

| Property | Value/Description | Source |

| Appearance | Typically an off-white to yellow or orange solid powder. | [5] |

| Purity | Commercially available with purity levels of ≥95% to ≥97%. | [1][3] |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. | [3][6] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | |

| SMILES | O=C1NC2=C(C=C(Cl)C(Br)=C2)C1=O | [3] |

Section 3: Synthesis Strategies and Mechanistic Considerations

Plausible Synthetic Workflow: Sandmeyer Methodology

The synthesis would logically begin with 2-bromo-4-chloroaniline. The rationale for this starting material is that the amine group provides the nitrogen for the indole ring, and the halogen substituents are already in the desired positions.

-

Chloral Hydrate Condensation: The aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This step establishes the carbon framework that will become the 2- and 3-positions of the isatin ring.

-

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid. This serves as both a catalyst and a dehydrating agent, promoting an electrophilic aromatic substitution reaction where the nitrogen attacks the benzene ring, followed by dehydration to form the five-membered ring of the isatin core.

Caption: Plausible Sandmeyer synthesis workflow for 7-Bromo-5-chloroindoline-2,3-dione.

Section 4: Applications in Research and Drug Development

The true value of 7-Bromo-5-chloroindoline-2,3-dione lies in its utility as a synthetic intermediate. The C3-ketone is highly electrophilic and readily participates in condensation reactions with a variety of nucleophiles.

1. Precursor to Spiro-oxindoles: Isatins are cornerstone reagents in multi-component reactions for generating molecular complexity in a single step. For instance, in a Pfitzinger reaction or a three-component reaction with a 1,3-dicarbonyl compound and an amine or malononitrile, 7-Bromo-5-chloroindoline-2,3-dione can be used to construct novel spiro-oxindole frameworks.[7] These scaffolds are prevalent in natural products and are actively explored for their therapeutic potential.

2. Kinase Inhibitor Scaffolds: The indolinone core is a well-established pharmacophore in the design of kinase inhibitors for oncology, such as Sunitinib. The N-H group can be functionalized, and the C3 position can be derivatized to generate compounds that mimic the hinge-binding region of ATP in kinase active sites. The specific halogenation pattern of 7-bromo-5-chloroindoline-2,3-dione offers a distinct substitution vector for optimizing potency and selectivity against targets like VEGFR-2, which is implicated in tumor angiogenesis.[8] The presence of both chlorine and bromine allows for potential differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) if one were to be selectively metalated.

3. Antimicrobial and Antiviral Agents: Halogenated organic compounds are known to possess significant antimicrobial properties.[9] The isatin nucleus itself has been investigated for a range of biological activities, and derivatives of 7-Bromo-5-chloroindoline-2,3-dione could be synthesized and screened for activity against various pathogens. The construction of spiroindoline derivatives from isatin precursors has been identified as a promising strategy for developing potential anti-viral agents.[7]

Section 5: Safety, Handling, and Toxicology

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for this exact compound is not available, data from structurally related isatins and halogenated aromatics provide a strong basis for prudent handling.

Hazard Identification (Based on related compounds):

-

Acute Toxicity: May be harmful if swallowed (H302).[10]

-

Eye Irritation: Causes serious eye irritation (H319).[10][11]

-

Respiratory Irritation: May cause respiratory irritation (H335).[10][11]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Section 6: Experimental Protocol: Three-Component Synthesis of a Spiro-oxindole Derivative

This protocol provides a representative workflow for utilizing 7-Bromo-5-chloroindoline-2,3-dione in a common synthetic application.

Objective: To synthesize a 2-amino-7'-bromo-5'-chloro-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile derivative.

Materials:

-

7-Bromo-5-chloroindoline-2,3-dione (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Catalyst (e.g., L-proline, 10 mol%)

-

Solvent (e.g., Ethanol, 10 mL)

Caption: Experimental workflow for the synthesis of a spiro-oxindole derivative.

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine 7-Bromo-5-chloroindoline-2,3-dione (260.5 mg, 1.0 mmol), dimedone (140.2 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and L-proline (11.5 mg, 0.1 mmol) in ethanol (10 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst.

-

Drying: Dry the purified product under vacuum to yield the final spiro-oxindole derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

7-Bromo-5-chloroindoline-2,3-dione is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its unique di-halogenation pattern on the robust isatin core provides chemists with a powerful tool for creating diverse molecular architectures. The strategic positioning of the bromine and chlorine atoms offers opportunities for both modulating physicochemical properties and for selective functionalization via modern cross-coupling chemistries. Proper adherence to safety protocols is essential when handling this reactive compound. As the demand for novel heterocyclic compounds continues to grow, the utility of well-designed building blocks like 7-Bromo-5-chloroindoline-2,3-dione will undoubtedly increase.

References

-

PubChem. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203.[Link]

-

PubChem. 7-Bromo-1,3-dichloroisoquinoline | C9H4BrCl2N | CID 53401202.[Link]

-

PubChem. 7-bromo-5-chloro-3-ethyl-1H-quinazoline-2,4-dione.[Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

-

PubChem. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980.[Link]

-

MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.[Link]

-

ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.[Link]

-

Semantic Scholar. Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin.[Link]

-

PubMed. 7-Chloro-indoline-2,3-dione.[Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.[Link]

Sources

- 1. cas 312590-29-7|| where to buy 7-bromo-5-chloroindoline-2,3-dione [french.chemenu.com]

- 2. biosynth.com [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. 7-Bromo-5-chloroindoline-2,3-dione suppliers & manufacturers in China [m.chemicalbook.com]

- 5. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]

- 6. 613656-97-6|5-Bromo-7-chloroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]

- 10. chemscene.com [chemscene.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of 7-Bromo-5-chloroindoline-2,3-dione Derivatives

This guide provides a comprehensive technical overview of the synthesis, and anticipated biological activities of 7-bromo-5-chloroindoline-2,3-dione derivatives. Drawing upon established research into structurally related halogenated indoline-2,3-diones, this document offers valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Isatin Scaffold and the Influence of Halogenation

The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] The inherent reactivity of the isatin core, particularly at the C3 carbonyl group, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential.

Halogenation is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The introduction of bromine and chlorine atoms can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity and target specificity. Specifically, the presence of chloro and bromo substituents at positions 4 or 5 of the indole ring has been shown to be crucial for certain antimicrobial activities.[2] This guide will explore the projected biological landscape of isatin derivatives featuring a unique di-halogenation pattern: a bromine atom at the 7th position and a chlorine atom at the 5th position.

Proposed Synthesis of 7-Bromo-5-chloroindoline-2,3-dione

Hypothetical Synthetic Protocol:

-

Starting Material: 5-chloroindoline-2,3-dione.

-

Bromination: The 5-chloroindoline-2,3-dione would be subjected to electrophilic bromination. A common brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or a chlorinated solvent could be employed.

-

Reaction Conditions: The reaction would likely be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the crude product would be extracted. Purification would be achieved through recrystallization or column chromatography to yield the desired 7-Bromo-5-chloroindoline-2,3-dione.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research into mono- and di-halogenated isatin derivatives, 7-Bromo-5-chloroindoline-2,3-dione and its subsequent derivatives are predicted to exhibit a range of significant biological activities.

Anticancer Potential

Isatin derivatives are well-documented as potent anticancer agents. The introduction of halogen atoms can further enhance this activity.

Mechanism of Action: One of the key mechanisms by which isatin derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.

Furthermore, some bromo-substituted indolin-2-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their proliferation.[3] For instance, certain derivatives have been observed to increase the population of cancer cells in the sub-G1 phase and cause arrest at the G2/M phase of the cell cycle.[3]

Caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data for Related Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(p-chlorophenyl)thiazole derivative of 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [3] |

| 4-(p-fluorophenyl)thiazole derivative of 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [3] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood) | 0.26 µg/mL | [4] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood) | 3.81 µg/mL | [4] |

Antimicrobial Activity

Halogenated indoles and their derivatives have demonstrated significant antimicrobial properties against a range of pathogens.

Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to cell lysis.[2] Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[2] Furthermore, molecular docking studies suggest that some quinoline-dione derivatives containing aryl sulfonamides can interact with bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.[5]

Quantitative Data for Related Compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-bromoindole | Vibrio parahaemolyticus | 50 | [2] |

| 5-bromoindole | Vibrio parahaemolyticus | 50 | [2] |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 5-chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 7-chloroindole | Vibrio parahaemolyticus | 200 | [2] |

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Mechanism of Action: The 1,2-dione system present in isatins is a key structural feature for their enzyme inhibitory activity. They can act as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs.[6] The inhibitory potency of isatin compounds against CEs has been correlated with their hydrophobicity.[6] Additionally, certain isoindoline-1,3-dione derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[7][8] More recently, indoline-2,3-dione-based sulfonamides have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential for the management of type 2 diabetes.[1]

Caption: General mechanism of competitive enzyme inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a method to determine the MIC of the synthesized compounds against bacterial strains.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate with broth.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

Structure-Activity Relationship (SAR) Insights

From the available literature on related compounds, several SAR trends can be inferred:

-

Position of Halogens: The placement of chloro and bromo groups at positions 4 or 5 of the indole ring appears to be critical for antibacterial activity against Vibrio parahaemolyticus.[2]

-

Hydrophobicity: For carboxylesterase inhibition by isatins, increased hydrophobicity of the substituents generally leads to higher inhibitory potency.[6]

-

Substituents at N1: The nature of the substituent at the N1 position of the isatin ring can significantly influence anticancer activity. For example, a benzyl group at N1 has been shown to be favorable in some anticancer derivatives.[3]

Future Perspectives in Drug Development

The unique di-halogenation pattern of 7-Bromo-5-chloroindoline-2,3-dione presents an intriguing scaffold for the development of novel therapeutic agents. The anticipated broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make these derivatives promising candidates for further investigation.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and thorough characterization of a library of 7-Bromo-5-chloroindoline-2,3-dione derivatives with diverse substitutions at the N1 and C3 positions.

-

In-depth Biological Evaluation: Comprehensive screening of these novel compounds against a wide range of cancer cell lines, microbial strains, and specific enzyme targets.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds to understand their interactions with biological targets.

-

In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and toxicity of lead compounds in relevant animal models.